molecular formula C8H19N B13599341 5-Methylheptan-1-amine

5-Methylheptan-1-amine

Cat. No.: B13599341
M. Wt: 129.24 g/mol
InChI Key: NBWWCIQUCAHONY-UHFFFAOYSA-N
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Description

5-Methylheptan-1-amine is an organic compound classified as a primary amine. It consists of a heptane backbone with a methyl group attached to the fifth carbon and an amine group attached to the first carbon. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylheptan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 5-methylheptan-1-ol. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the reductive amination of 5-methylheptan-1-one. This process involves the reaction of the ketone with ammonia in the presence of a reducing agent like sodium borohydride or hydrogen gas with a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro compounds or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Methylheptan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylheptan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylheptan-1-amine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 5-Methylhexan-1-amine provides different steric and electronic effects, influencing its behavior in chemical reactions .

Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

5-methylheptan-1-amine

InChI

InChI=1S/C8H19N/c1-3-8(2)6-4-5-7-9/h8H,3-7,9H2,1-2H3

InChI Key

NBWWCIQUCAHONY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCN

Origin of Product

United States

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